molecular formula C13H10N2O4 B1320532 Methyl 4-(3-nitropyridin-2-yl)benzoate CAS No. 937601-36-0

Methyl 4-(3-nitropyridin-2-yl)benzoate

Cat. No.: B1320532
CAS No.: 937601-36-0
M. Wt: 258.23 g/mol
InChI Key: MXJLOXZMDUQVLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-nitropyridin-2-yl)benzoate typically involves the nitration of 2-pyridine followed by esterification with methyl 4-bromobenzoate. The reaction conditions often require the use of a nitrating agent such as nitric acid and a catalyst like sulfuric acid to facilitate the nitration process. The esterification step may involve the use of a base such as sodium hydroxide to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-nitropyridin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-nitropyridin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-nitropyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with these targets, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-nitropyridin-2-yl)benzoate is unique due to its specific nitro group positioning, which influences its reactivity and interaction with biological targets. This unique positioning allows for distinct chemical reactions and biological effects compared to its isomers .

Biological Activity

Methyl 4-(3-nitropyridin-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring, which is known to influence its reactivity and biological activity. The presence of the nitro group enhances the compound's polarity and can facilitate interactions with biological targets.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. For instance, similar nitro derivatives have shown effectiveness against various bacterial strains by disrupting their cellular integrity through reactive oxygen species generation and DNA interaction .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
MetronidazoleHelicobacter pylori8 μg/ml
ChloramphenicolEscherichia coli16 μg/ml

2. Anticancer Activity

Research indicates that compounds with nitro groups can exhibit anticancer properties. This compound may share this characteristic due to its structural similarities with other known anticancer agents. Studies have demonstrated that similar nitro-substituted compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines, including breast and renal cancers .

Case Study: Anticancer Evaluation

A study evaluated a series of nitro-containing compounds against several cancer cell lines using the NCI 60 cancer cell line panel. Results indicated that compounds with electron-withdrawing groups at the para position showed enhanced growth inhibition against renal cancer cells (UO31) compared to their unsubstituted counterparts. This suggests a potential pathway for further development of this compound as an anticancer agent .

The biological activity of this compound likely involves several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced intracellularly to form reactive species that interact with nucleophiles in cellular components.
  • DNA Interaction : Reactive intermediates may bind to DNA, causing strand breaks and ultimately leading to cell death.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Properties

IUPAC Name

methyl 4-(3-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLOXZMDUQVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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